molecular formula C14H8O4 B2458844 (E)-4-(furan-3-ylmethylene)isochroman-1,3-dione CAS No. 374700-42-2

(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione

Cat. No.: B2458844
CAS No.: 374700-42-2
M. Wt: 240.214
InChI Key: KDKSRFQWRGAOFD-KPKJPENVSA-N
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Description

(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione is an organic compound that features a furan ring and an isochroman-1,3-dione moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(furan-3-ylmethylene)isochroman-1,3-dione typically involves the condensation of furan-3-carbaldehyde with isochroman-1,3-dione under basic or acidic conditions. Common reagents used in this synthesis include:

    Base Catalysts: Sodium hydroxide, potassium carbonate

    Acid Catalysts: Hydrochloric acid, sulfuric acid

The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the furan ring or the isochroman moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(furan-3-ylmethylene)isochroman-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(furan-2-ylmethylene)isochroman-1,3-dione
  • (E)-4-(thiophen-3-ylmethylene)isochroman-1,3-dione
  • (E)-4-(pyridin-3-ylmethylene)isochroman-1,3-dione

Uniqueness

(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(4E)-4-(furan-3-ylmethylidene)isochromene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13-11-4-2-1-3-10(11)12(14(16)18-13)7-9-5-6-17-8-9/h1-8H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKSRFQWRGAOFD-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=COC=C3)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=COC=C3)/C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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